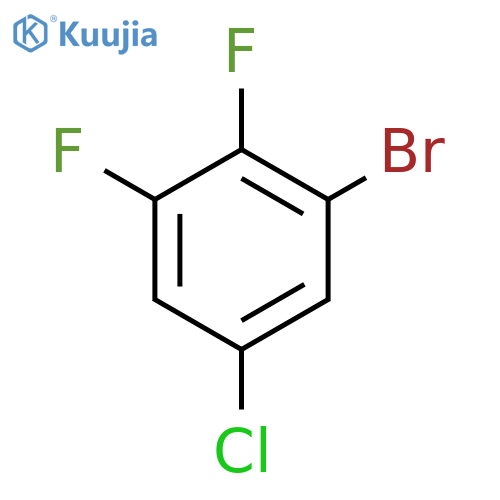

Cas no 1160573-26-1 (1-Bromo-5-chloro-2,3-difluorobenzene)

1160573-26-1 structure

商品名:1-Bromo-5-chloro-2,3-difluorobenzene

CAS番号:1160573-26-1

MF:C6H2BrClF2

メガワット:227.433887004852

MDL:MFCD11845996

CID:4574208

PubChem ID:50997902

1-Bromo-5-chloro-2,3-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-5-chloro-2,3-difluorobenzene

- 5-CHLORO-2,3-DIFLUOROBROMOBENZENE

- 1160573-26-1

- CS-0376395

- SCHEMBL22165559

- BS-30164

-

- MDL: MFCD11845996

- インチ: 1S/C6H2BrClF2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H

- InChIKey: QTGHEPDHRHJOGR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1F)F)Cl

計算された属性

- せいみつぶんしりょう: 225.89965g/mol

- どういたいしつりょう: 225.89965g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 0

1-Bromo-5-chloro-2,3-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1259687-250mg |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 95% | 250mg |

$145 | 2024-06-06 | |

| Alichem | A013017447-500mg |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 97% | 500mg |

$847.60 | 2023-09-04 | |

| TRC | B682998-250mg |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 250mg |

$ 316.00 | 2023-04-18 | ||

| Fluorochem | 037643-5g |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 5g |

£556.00 | 2022-03-01 | ||

| 1PlusChem | 1P00HE59-250mg |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 96% | 250mg |

$76.00 | 2025-02-28 | |

| A2B Chem LLC | AI10685-5g |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 96% | 5g |

$499.00 | 2024-04-20 | |

| A2B Chem LLC | AI10685-10g |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 96% | 10g |

$825.00 | 2024-04-20 | |

| A2B Chem LLC | AI10685-100g |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 95% | 100g |

$7616.00 | 2024-01-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447065-5g |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 96% | 5g |

¥2505.00 | 2024-08-09 | |

| Ambeed | A161492-5g |

1-Bromo-5-chloro-2,3-difluorobenzene |

1160573-26-1 | 96% | 5g |

$289.0 | 2024-04-26 |

1-Bromo-5-chloro-2,3-difluorobenzene 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1160573-26-1 (1-Bromo-5-chloro-2,3-difluorobenzene) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 503537-97-1(4-bromooct-1-ene)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160573-26-1)1-Bromo-5-chloro-2,3-difluorobenzene

清らかである:99%

はかる:5g

価格 ($):260.0